An In-depth Technical Guide to the Synthesis and Characterization of Triethanolamine Salicylate
An In-depth Technical Guide to the Synthesis and Characterization of Triethanolamine Salicylate
Abstract
Triethanolamine salicylate, also known as trolamine salicylate, is an organic salt formed from the acid-base reaction between triethanolamine and salicylic acid.[1][2] It is a widely utilized active pharmaceutical ingredient (API), primarily in topical analgesic formulations for the temporary relief of minor aches and pains of muscles and joints.[3][4] This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of triethanolamine salicylate, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and analytical techniques, ensuring a robust and reproducible approach to obtaining and verifying this compound.
Introduction: The Scientific Rationale and Therapeutic Application
Triethanolamine salicylate is a non-steroidal anti-inflammatory drug (NSAID) that functions as a topical analgesic.[5] Its mechanism of action is attributed to the salicylate moiety, which inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins—key mediators of inflammation and pain.[5][6] The triethanolamine component serves to neutralize the acidity of salicylic acid, which can be irritating to the skin, and enhances the overall formulation's properties.[1][4] Unlike many other topical analgesics, triethanolamine salicylate is odorless, which improves patient compliance.[1][2]
From a drug development perspective, the synthesis of triethanolamine salicylate is a straightforward yet elegant example of an acid-base neutralization reaction. The subsequent characterization is critical to ensure the identity, purity, and quality of the final product, in line with stringent pharmaceutical standards. This guide will elucidate both the synthetic pathway and the analytical workflows necessary for its complete characterization.
Synthesis of Triethanolamine Salicylate: A Stoichiometric Approach
The synthesis of triethanolamine salicylate is predicated on the reaction between a carboxylic acid (salicylic acid) and an amine (triethanolamine). This acid-base reaction yields a salt, in this case, triethanolamine salicylate.
Chemical Reaction and Stoichiometry
The reaction proceeds as follows:
Figure 1: Synthesis of Triethanolamine Salicylate.
The stoichiometry of the reaction is 1:1, meaning one mole of salicylic acid reacts with one mole of triethanolamine to produce one mole of triethanolamine salicylate.[7]
Experimental Protocol for Synthesis
This protocol outlines the laboratory-scale synthesis of triethanolamine salicylate.
Materials and Equipment:
-
Salicylic Acid (C₇H₆O₃), ACS grade or higher
-
Triethanolamine (C₆H₁₅NO₃), ACS grade or higher
-
Ethanol (95%), as a solvent
-
Magnetic stirrer with heating capabilities
-
Reaction flask (e.g., 250 mL round-bottom flask)
-
Condenser
-
Thermometer
-
Rotary evaporator
Step-by-Step Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve a specific molar amount of salicylic acid in a suitable volume of 95% ethanol with gentle heating and stirring.
-
Addition of Triethanolamine: In a separate beaker, measure out an equimolar amount of triethanolamine. Slowly add the triethanolamine to the salicylic acid solution while maintaining continuous stirring. An exothermic reaction will occur, so the addition should be controlled to manage the temperature.
-
Reaction Completion: Once the addition is complete, attach a condenser to the flask and continue to stir the mixture at a slightly elevated temperature (e.g., 50-60°C) for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator under reduced pressure.
-
Product Isolation and Drying: The resulting product, triethanolamine salicylate, will be a viscous liquid or a crystalline solid, which can be further dried under a vacuum to remove any residual solvent.[]
Purification
For higher purity, the synthesized triethanolamine salicylate can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. The choice of solvent and the recrystallization conditions should be optimized to maximize yield and purity.
Comprehensive Characterization of Triethanolamine Salicylate
A battery of analytical techniques is employed to confirm the structure, purity, and physicochemical properties of the synthesized triethanolamine salicylate.
Figure 2: Analytical Workflow for Characterization.
Spectroscopic Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the salicylate moiety and the methylene protons of the triethanolamine moiety. The integration of these signals should correspond to the number of protons in each environment.[9][10]
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct peaks for the aromatic carbons, the carboxylate carbon, and the carbons of the triethanolamine backbone.[2]
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[11]
-
Expected Peaks: The FTIR spectrum of triethanolamine salicylate is expected to show a broad O-H stretching band from the alcohol groups and the phenolic hydroxyl group.[12] A strong C=O stretching band from the carboxylate group should be observed, typically in the region of 1640-1680 cm⁻¹.[13] Additionally, C-O stretching bands for the alcohol and phenol groups, as well as C-N stretching for the amine, will be present.[13][14]
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to provide information about its fragmentation pattern.[15]
-
Expected Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of triethanolamine salicylate (287.31 g/mol ).[3][]
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized triethanolamine salicylate and for quantifying any unreacted starting materials or byproducts.[16]
-
Methodology: A reversed-phase HPLC method is typically used, with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[17][18] Detection is commonly performed using a UV detector at a wavelength where the salicylate moiety has strong absorbance (around 236 nm).[19]
-
Purity Assessment: The purity is determined by the area percentage of the main peak corresponding to triethanolamine salicylate in the chromatogram.[20]
Physicochemical Properties
A summary of the key physicochemical properties of triethanolamine salicylate is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₂₁NO₆[] |
| Molecular Weight | 287.31 g/mol [3] |
| Appearance | Pale yellow to amber crystalline solid[] |
| Solubility | Soluble in water[] |
| Refractive Index (n20/D) | ~1.509[] |
| Specific Gravity (@ 25°C) | ~1.195 to 1.250[21] |
Mechanism of Action and Pharmacokinetics
Triethanolamine salicylate exerts its analgesic effect by inhibiting the production of prostaglandins, which are inflammatory mediators that sensitize pain receptors.[2][4] Specifically, it is thought to inhibit the COX-2 enzyme, which is induced during inflammation.[2][6]
Upon topical application, triethanolamine salicylate has low systemic absorption.[2][4] Studies have shown that after topical administration of a 10% trolamine salicylate formulation, salicylic acid was not detectable in the serum, indicating minimal systemic exposure.[4] The majority of the absorbed salicylate is excreted in the urine.[2][6]
Conclusion
This technical guide has provided a detailed framework for the synthesis and comprehensive characterization of triethanolamine salicylate. By following the outlined protocols and analytical methods, researchers and drug development professionals can confidently produce and verify this important active pharmaceutical ingredient. The combination of stoichiometric synthesis and rigorous characterization ensures the production of a high-quality compound suitable for formulation and further investigation.
References
-
DrugBank Online. (n.d.). Triethanolamine Salicylate. Retrieved from [Link]
-
Grokipedia. (n.d.). Trolamine salicylate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Triethanolamine salicylate. Retrieved from [Link]
-
Wikipedia. (2023, December 12). Trolamine salicylate. Retrieved from [Link]
-
RxList. (2023, July 23). Trolamine salicylate. Retrieved from [Link]
-
PharmaCompass. (n.d.). trolamine salicylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trolamine Salicylate. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). triethanolamine salicylate. Retrieved from [Link]
-
Chromatography Forum. (2010, February 26). Method for testing trolamine salicylate. Retrieved from [Link]
-
The Pharmaceutical and Chemical Journal. (2018). Synthesis, Growth, Spectral, Optical, and Antimicrobial Studies of Sodium Salicylate Single Crystal. Retrieved from [Link]
- Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Trolamine Salicylate?. Retrieved from [Link]
- Rabinowitz, J. L., & Baker, D. (1984). Absorption of labeled triethanolamine salicylate in human and canine knee joints. II. The Journal of Clinical Pharmacology, 24(11-12), 532–539.
- Heisey, H. O. (1964). INFRARED ABSORPTION RATIO METHOD FOR DETERMINATION OF TRIETHANOLAMINE SALICYLATE IN OINTMENT. Journal of Pharmaceutical Sciences, 53, 1553–1554.
-
Biological Magnetic Resonance Bank. (n.d.). Triethanolamine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Triethanolamine. NIST Chemistry WebBook. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Triethanolamine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Triethanolamine. NIST Chemistry WebBook. Retrieved from [Link]
- Sharma, A., et al. (2022). Formulation and Evaluation of Trolamine Salicylate Microemulsion. Asian Journal of Pharmaceutics, 16(3).
-
ResearchGate. (n.d.). FTIR spectra of natural CNSL (a) and triethanolamine (TEA) (b). Retrieved from [Link]
Sources
- 1. Trolamine salicylate - Wikipedia [en.wikipedia.org]
- 2. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Trolamine salicylate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. What is the mechanism of Trolamine Salicylate? [synapse.patsnap.com]
- 6. Triethanolamine Salicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. medkoo.com [medkoo.com]
- 9. bmse000379 Triethanolamine at BMRB [bmrb.io]
- 10. Triethanolamine(102-71-6) 1H NMR [m.chemicalbook.com]
- 11. INFRARED ABSORPTION RATIO METHOD FOR DETERMINATION OF TRIETHANOLAMINE SALICYLATE IN OINTMENT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tpcj.org [tpcj.org]
- 14. Triethanolamine [webbook.nist.gov]
- 15. Triethanolamine [webbook.nist.gov]
- 16. Method for testing trolamine salicylate - Chromatography Forum [chromforum.org]
- 17. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. helixchrom.com [helixchrom.com]
- 19. wisdomlib.org [wisdomlib.org]
- 20. Trolamine salicylate analytical standard 2174-16-5 [sigmaaldrich.com]
- 21. triethanolamine salicylate, 2174-16-5 [thegoodscentscompany.com]
